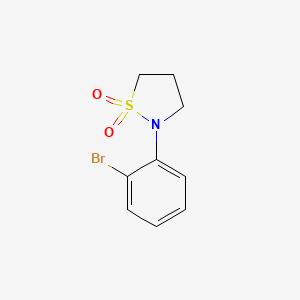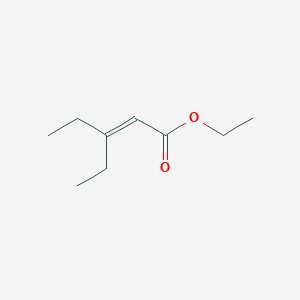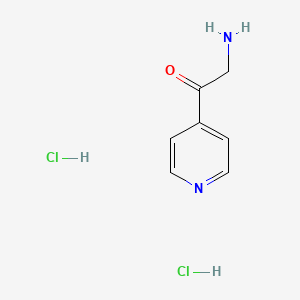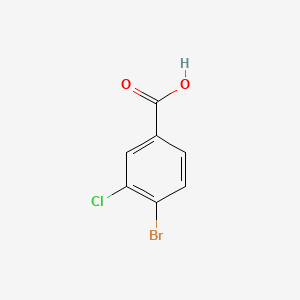![molecular formula C16H19NO B1282080 3-[(Diphenylmethyl)amino]propan-1-ol CAS No. 164165-32-6](/img/structure/B1282080.png)
3-[(Diphenylmethyl)amino]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-[(Diphenylmethyl)amino]propan-1-ol is a chemical structure that can be associated with various pharmacological and chemical applications. It is structurally related to beta-adrenergic blocking agents, which are compounds that can inhibit the response to beta-adrenergic stimuli. These agents are often used in the treatment of cardiovascular diseases. The synthesis of related compounds with heterocyclic substitutions has been explored to enhance their potency and selectivity .
Synthesis Analysis
The synthesis of compounds structurally related to 3-[(Diphenylmethyl)amino]propan-1-ol involves the use of aryloxy and amidoalkylamino propanol derivatives. In one study, the synthesis of a series of 1-(aryloxy)-3-[[(amido)alkyl]amino] propan-2-ols was described, where the aryl moiety or the amidic group was substituted with a heterocyclic component . Another related synthesis involved the creation of a dinucleating ligand from 2-(diphenylphosphino)benzaldehyde and 1,3-diaminopropanol, which was then used to form dinuclear complexes with metals such as palladium, nickel, and rhodium . Additionally, an attempt to synthesize 2-amino-2(diphenylamino)-propane-1,3-diol from 2-amino-2bromo-1,3-propane diol was made by treating the bromo compound with diphenylamine in alcohol .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For instance, the structure of 2-amino-2`(diphenylamino)-propane-1,3-diol was characterized by 13C NMR and IR spectroscopy . X-ray structure determinations have been performed on dinuclear complexes to reveal that the metals are in a square-planar environment and the metal-metal distance varies depending on the bridging of the secondary alkoxy group of the ligand .
Chemical Reactions Analysis
The chemical reactivity of compounds related to 3-[(Diphenylmethyl)amino]propan-1-ol includes the formation of ketene dithioacetals and ketene-S,N- and N,N-acetals when derivatives of (diphenylmethylene-amino) acetic acid react with carbon disulfide and phenyl isothiocyanate in the presence of bases or under phase transfer conditions . The reactivity of these compounds is influenced by the presence of the diphenylmethylamino group and the structural configuration of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-[(Diphenylmethyl)amino]propan-1-ol and its derivatives are influenced by the presence of the diphenylmethylamino group and the overall molecular structure. While specific physical properties such as melting point, solubility, and boiling point are not detailed in the provided papers, the chemical properties can be inferred from the reactivity patterns and the synthesis methods described. The compounds exhibit varying degrees of potency and selectivity in biological assays, which can be attributed to their structural features . The biological activities of related compounds, such as free-radical scavenging and suppression of NO generation, have been evaluated, indicating potential therapeutic applications .
Applications De Recherche Scientifique
Cardioselectivity in Beta-Adrenoceptor Blocking Agents
- A study by Rzeszotarski et al. (1979) focused on the synthesis of beta-adrenoceptor blocking agents, including derivatives similar to 3-[(Diphenylmethyl)amino]propan-1-ol. These compounds demonstrated substantial cardioselectivity, highlighting their potential in cardiovascular therapeutics (Rzeszotarski et al., 1979).
Asymmetric Synthesis of Amino Alcohols
- Barrett et al. (1996) described the synthesis of anti-beta-amino alcohols, including compounds structurally related to 3-[(Diphenylmethyl)amino]propan-1-ol. These syntheses are significant for the production of stereochemically complex molecules (Barrett et al., 1996).
Corrosion Inhibition
- A study by Gao et al. (2007) explored the synthesis of tertiary amines, including analogs of 3-[(Diphenylmethyl)amino]propan-1-ol, for use as corrosion inhibitors on carbon steel. These compounds showed significant inhibition efficiency (Gao et al., 2007).
Synthesis of Poly(Ether Imine) Dendrimers
- Krishna et al. (2005) detailed the creation of poly(ether imine) dendrimers based on 3-amino-propan-1-ol, highlighting their non-toxic nature and potential application in biological studies (Krishna et al., 2005).
Asymmetric Reduction in Organic Chemistry
- Itsuno et al. (1987) investigated the use of related amino alcohols in the asymmetric reduction of ketones, an important process in the production of optically active compounds (Itsuno et al., 1987).
Antimicrobial and Antiseptic Applications
- Jafarov et al. (2019) synthesized new derivatives of amino alcohols, including structures similar to 3-[(Diphenylmethyl)amino]propan-1-ol, demonstrating significant antimicrobial and antiseptic properties (Jafarov et al., 2019).
Cerebral Vasodilation Effects
- A study by Kadokawa et al. (1975) explored compounds structurally related to 3-[(Diphenylmethyl)amino]propan-1-ol, which showed potent cerebral vasodilation effects, indicating potential therapeutic applications (Kadokawa et al., 1975).
Safety and Hazards
Propriétés
IUPAC Name |
3-(benzhydrylamino)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c18-13-7-12-17-16(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16-18H,7,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWLGEWGKOXLRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90514202 |
Source


|
| Record name | 3-[(Diphenylmethyl)amino]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Diphenylmethyl)amino]propan-1-ol | |
CAS RN |
164165-32-6 |
Source


|
| Record name | 3-[(Diphenylmethyl)amino]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

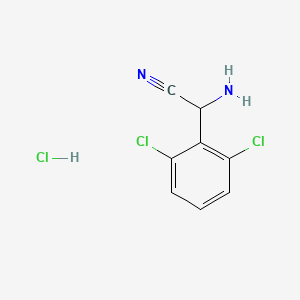
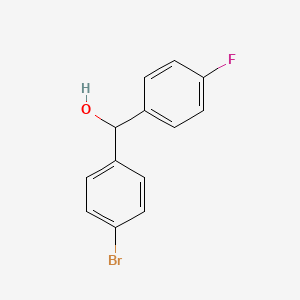
![7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1282004.png)
